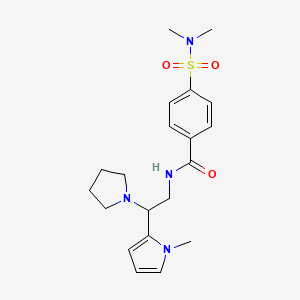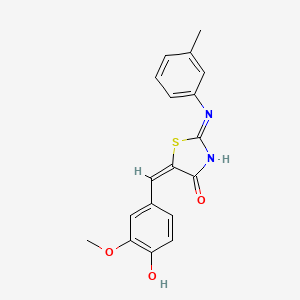![molecular formula C17H9N3O5 B2936121 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 142818-80-2](/img/structure/B2936121.png)
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” is a complex organic molecule that contains several functional groups and structural entities. It includes a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds . The compound also contains a 1,3,4-oxadiazole ring, which is known to exhibit a broad spectrum of biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a chroman-4-one framework and a 1,3,4-oxadiazole ring, both of which are significant structural entities . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse due to the presence of multiple reactive sites in the molecule. For instance, the oxadiazole ring and the chroman-4-one framework could potentially undergo various substitution, addition, or ring-opening reactions . The specific reactions would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the nitrophenyl group could potentially make the compound highly reactive and susceptible to reduction reactions. The compound’s solubility, melting point, boiling point, and other physical properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Pharmacological Importance
The core structure of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one, related to 6H-benzo[c]chromen-6-ones, plays a significant role in pharmacology due to its presence in secondary metabolites with considerable importance. Given the limited quantities produced by natural sources, synthetic procedures for compounds like this compound are crucial. Literature outlines various synthesis protocols, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, emphasizing the need for efficient and simplified synthetic methods for these pharmacologically important compounds (Mazimba, 2016).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry is highlighted as showing great promise. These groups, including derivatives similar to the 4-nitrophenyl group in this compound, offer significant potential in the development of synthetic methodologies due to their ability to be removed under mild, non-destructive conditions, facilitating complex synthetic sequences (Amit, Zehavi, & Patchornik, 1974).
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including those with 4-nitrophenyl groups, exhibit a wide range of bioactivities due to their effective binding with various enzymes and receptors in biological systems. These compounds have been extensively studied for their therapeutic potentials in treating diseases like cancer, bacterial and fungal infections, tuberculosis, inflammation, and more. The unique structural features of the 1,3,4-oxadiazole ring facilitate the development of new medicinal agents with significant therapeutic value (Verma et al., 2019).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffold, particularly when functionalized with nitrophenyl groups, finds extensive applications beyond pharmacology, including in materials science. These derivatives are utilized in the development of chemosensors for metal ions, leveraging the ease of synthesis and the potential for incorporating π-conjugated groups. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for sensing applications, highlighting the versatility of the 1,3,4-oxadiazole structure in creating sensitive and selective sensors for environmental and analytical applications (Sharma, Om, & Sharma, 2022).
Safety and Hazards
The safety and hazards associated with “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” would depend on its specific physical and chemical properties. For instance, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound is toxic or bioactive, it could pose health risks upon exposure .
Wirkmechanismus
Target of Action
They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities . These activities suggest that these compounds may interact with a variety of cellular targets, leading to diverse biological effects.
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of biochemical pathways related to their biological activities .
Result of Action
Based on the reported biological activities of similar compounds, it can be speculated that it may have a wide range of effects depending on the specific cellular targets it interacts with .
Eigenschaften
IUPAC Name |
3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZIGFPJWRJGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)
![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)

![N-[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2936044.png)

![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)
![2-{[4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)

![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)
![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)
![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)
